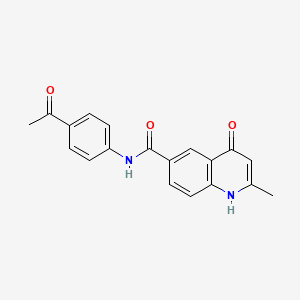
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. AQ-13 belongs to the class of quinoline derivatives and has been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. The purpose of
Mecanismo De Acción
The mechanism of action of AQ-13 is not fully understood. However, it has been suggested that AQ-13 may exert its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication. AQ-13 may also disrupt the bacterial cell membrane by binding to lipopolysaccharides and causing membrane destabilization. In addition, AQ-13 may inhibit fungal cell wall synthesis by inhibiting β(1,3)-glucan synthase. The exact mechanism of action of AQ-13 against malaria and cancer cells is still under investigation.
Biochemical and Physiological Effects:
AQ-13 has been found to have minimal toxicity to mammalian cells and has been shown to be well-tolerated in animal studies. AQ-13 has been found to inhibit bacterial growth at low concentrations, with MIC values ranging from 0.25 to 4 μg/mL. AQ-13 has also been found to inhibit fungal growth at low concentrations, with MIC values ranging from 0.5 to 8 μg/mL. In addition, AQ-13 has been found to exhibit antimalarial activity with IC50 values ranging from 0.6 to 1.2 μM. AQ-13 has also been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. AQ-13 has been found to exhibit a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. AQ-13 has also been found to have minimal toxicity to mammalian cells, making it a safe compound for in vitro and in vivo studies.
However, AQ-13 also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its mode of action. AQ-13 has also been found to be unstable in solution, which may affect its biological activity. In addition, AQ-13 has poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
For AQ-13 research include investigating its mechanism of action, optimizing its synthesis method, developing AQ-13 analogs, and determining its in vivo efficacy.
Métodos De Síntesis
AQ-13 can be synthesized by reacting 4-acetylphenylhydrazine with 2-methyl-6-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain AQ-13 in its pure form. This synthesis method has been optimized to yield high purity and high yield of AQ-13.
Aplicaciones Científicas De Investigación
AQ-13 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. AQ-13 has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, AQ-13 has been found to exhibit antimalarial activity against Plasmodium falciparum and anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-9-18(23)16-10-14(5-8-17(16)20-11)19(24)21-15-6-3-13(4-7-15)12(2)22/h3-10H,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWAYRXJSZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-quinoline-6-carboxylic acid (4-acetyl-phenyl)-amide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)
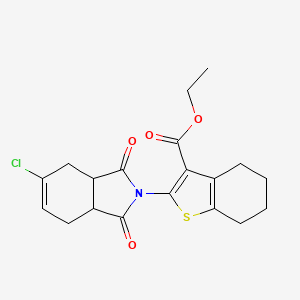
![1-(4-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5140719.png)


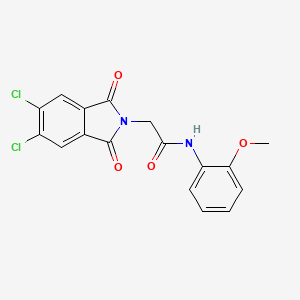
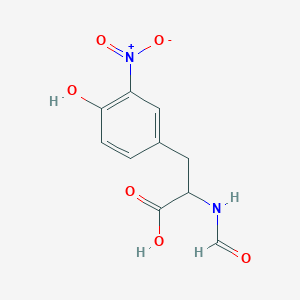
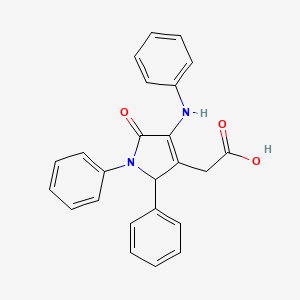
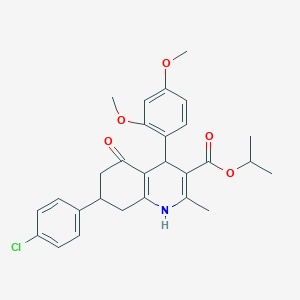
![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
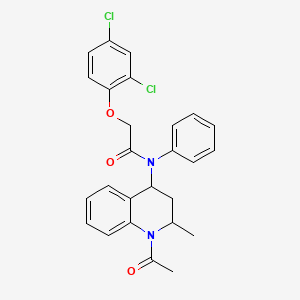
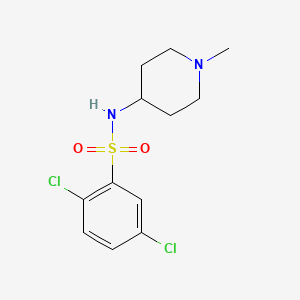
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)